Cas no 933690-20-1 (3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid)

3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid
- 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propioinic acid
- FT-0684006
- 3-(5-bromo-2H-1,2,4-triazol-3-yl)propanoic acid
- 933690-20-1
- DTXSID90679643
- AKOS015893192
- 3-(3-BROMO-1H-1,2,4-TRIAZOL-5-YL)PROPANOICACID
- MFCD16556134
- 3-(5-BROMO-1H-1,2,4-TRIAZOL-3-YL)PROPANOIC ACID
- VS-11450
- KJAOKOYUNZGSFY-UHFFFAOYSA-N
- AT12531
- 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoic acid(SALTDATA: FREE)
- ALBB-015986
- STL239520
- 1H-1,2,4-triazole-5-propanoic acid, 3-bromo-
- BBL032683
-
- MDL: MFCD16556134
- インチ: InChI=1S/C5H6BrN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H2,(H,10,11)(H,7,8,9)
- InChIKey: KJAOKOYUNZGSFY-UHFFFAOYSA-N
- ほほえんだ: C(CC(=O)O)C1=NC(=NN1)Br
計算された属性
- せいみつぶんしりょう: 218.96434g/mol
- どういたいしつりょう: 218.96434g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB266214-1 g |
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid |
933690-20-1 | 1g |
€128.10 | 2023-04-26 | ||
abcr | AB266214-5 g |
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid |
933690-20-1 | 5g |
€365.50 | 2023-04-26 | ||
Chemenu | CM276039-5g |
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid |
933690-20-1 | 95% | 5g |
$338 | 2023-03-05 | |
TRC | B124303-1g |
3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoic Acid |
933690-20-1 | 1g |
$ 230.00 | 2022-06-07 | ||
Fluorochem | 064459-250mg |
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propioinic acid |
933690-20-1 | 95% | 250mg |
£80.00 | 2022-03-01 | |
Fluorochem | 064459-1g |
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propioinic acid |
933690-20-1 | 95% | 1g |
£123.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749581-5g |
3-(3-Bromo-1h-1,2,4-triazol-5-yl)propanoic acid |
933690-20-1 | 98% | 5g |
¥3223.00 | 2024-04-24 | |
1PlusChem | 1P00GW6N-5g |
3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoic acid |
933690-20-1 | 95% | 5g |
$240.00 | 2025-02-27 | |
eNovation Chemicals LLC | Y1240557-1g |
3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoic acid |
933690-20-1 | 95% | 1g |
$125 | 2024-06-06 | |
eNovation Chemicals LLC | Y1240557-1g |
3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoic acid |
933690-20-1 | 95% | 1g |
$125 | 2025-02-27 |
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acidに関する追加情報
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid (CAS No. 933690-20-1): A Comprehensive Overview
The compound 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid, identified by the CAS registry number 933690-20-1, is a significant molecule in the field of organic chemistry. This compound belongs to the class of heterocyclic compounds, specifically featuring a triazole ring system. The triazole moiety is a five-membered ring containing two nitrogen atoms and one sulfur atom, which contributes to its unique chemical properties and reactivity.
Recent studies have highlighted the potential of 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid in various applications, particularly in the development of novel pharmaceutical agents. The bromine substituent on the triazole ring plays a crucial role in modulating the electronic properties of the molecule, making it an attractive candidate for medicinal chemistry research. For instance, researchers have explored its role as a precursor in the synthesis of bioactive compounds targeting specific enzymes and receptors.
One of the most promising areas of research involving this compound is its application in anti-inflammatory drug development. The propanoic acid group attached to the triazole ring provides a platform for further functionalization, enabling the creation of derivatives with enhanced pharmacological profiles. Recent findings suggest that certain derivatives exhibit potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways.
In addition to its therapeutic potential, CAS No. 933690-20-1 has also been investigated for its role in agrochemicals. The triazole moiety is known to impart fungicidal properties to molecules, and this compound has shown promise as a lead structure for developing environmentally friendly pesticides. Researchers have reported that it demonstrates selective toxicity against plant pathogens while maintaining low toxicity towards non-target organisms.
The synthesis of 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid involves a multi-step process that typically begins with the preparation of the triazole intermediate. The bromination step is critical in determining the final product's properties and is often carried out under controlled conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis have been employed to optimize this process, leading to more efficient and scalable production methods.
From a structural standpoint, the molecule's stability and reactivity are influenced by the conjugation between the triazole ring and the propanoic acid group. This conjugation not only enhances the molecule's electronic properties but also facilitates further chemical modifications. For example, researchers have successfully introduced additional functional groups to create derivatives with tailored biological activities.
Recent advancements in computational chemistry have also shed light on the molecular interactions of CAS No. 933690-20-1 with biological targets. Molecular docking studies have revealed that this compound exhibits favorable binding affinities towards several protein targets associated with diseases such as cancer and neurodegenerative disorders. These findings underscore its potential as a scaffold for drug discovery efforts.
In conclusion, 3-(3-Bromo-1H-1,2,4-triazol-5-yL)propanoic acid (CAS No. 933690_20_1) stands out as a versatile molecule with diverse applications across multiple fields. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis and drug development. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.
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